Dpp-IV-IN-2

DPP-4 inhibition IC50 comparison enzymatic assay

DPP-IV-IN-2 is a uniquely dual DPIV/DP8-9 inhibitor (IC50: 0.1/0.95 μM) with a ~9.5-fold selectivity window, making it an essential reference compound for selectivity profiling of novel DPP-4 candidates. Its noncovalent, reversible binding enables complete washout in pulse-chase assays—unlike covalent clinical inhibitors. Supplied at ≥98% purity with validated DMSO solubility (125–200 mg/mL), it delivers reproducible performance for HTS calibration, enzyme kinetics, and mechanistic studies where concurrent DP8/9 engagement is the experimental objective. Research use only.

Molecular Formula C18H26N4O5
Molecular Weight 378.4 g/mol
Cat. No. B613028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDpp-IV-IN-2
Molecular FormulaC18H26N4O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1
InChIKeyYDYSCRZHYWLSPQ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP-IV-IN-2 Procurement Guide: Chemical Identity and Enzyme Inhibition Profile


DPP-IV-IN-2 (H-Lys(4-nitro-Z)-pyrrolidide; CAS 136259-18-2) is a small-molecule inhibitor of dipeptidyl peptidase IV (DPP-IV/DPIV) and the related enzymes DP8/9. With a molecular formula of C18H26N4O5 and a molecular weight of 378.42, this compound belongs to the class of noncovalent DPP-IV inhibitors. It exhibits inhibitory activity against DPIV with an IC50 of 0.1 μM and against DP8/9 with an IC50 of 0.95 μM in vitro [1][2]. DPP-IV-IN-2 is supplied for research use only and is not approved for diagnostic or therapeutic applications in humans.

Why DPP-IV-IN-2 Cannot Be Replaced with Clinical DPP-4 Inhibitors


In-class DPP-4 inhibitors are not functionally interchangeable. Clinical agents such as sitagliptin, vildagliptin, alogliptin, saxagliptin, and linagliptin have been optimized for high selectivity against DPP-4 while deliberately minimizing activity toward the homologous proteases DPP-8 and DPP-9, a design choice driven by preclinical safety concerns regarding DPP-8/9 inhibition [1][2][3]. DPP-IV-IN-2, in contrast, retains measurable inhibitory activity against both DPP-IV (IC50: 0.1 μM) and DP8/9 (IC50: 0.95 μM) . This dual inhibitory profile makes DPP-IV-IN-2 unsuitable as a surrogate for clinical DPP-4 inhibitors in selectivity-sensitive assays, while conversely making it a uniquely valuable tool for research applications where understanding the functional consequences of concurrent DPP-8/9 engagement is the explicit experimental objective.

DPP-IV-IN-2 Differentiated Evidence: Comparative Quantitative Data for Procurement Decisions


DPP-IV Inhibitory Potency: DPP-IV-IN-2 Versus Clinical Comparators

DPP-IV-IN-2 inhibits recombinant human DPP-IV with an IC50 of 0.1 μM (100 nM) [1]. In comparison, the clinical DPP-4 inhibitor sitagliptin exhibits an IC50 of 18 nM, vildagliptin 34 nM, saxagliptin 1.5 nM, alogliptin 7.5 nM, and linagliptin 0.14 nM against human DPP-4 [2]. The potency difference ranges from approximately 1.4-fold (versus linagliptin) to over 500-fold (versus saxagliptin). This potency differential positions DPP-IV-IN-2 as a moderate-affinity tool compound suitable for studies where sub-nanomolar potency is not required or where reversible, washable inhibition is desirable for temporal control of enzyme activity.

DPP-4 inhibition IC50 comparison enzymatic assay

Selectivity Profile: Dual DPP-IV/DP8-9 Inhibition Versus Highly Selective Clinical Inhibitors

DPP-IV-IN-2 inhibits DP8/9 with an IC50 of 0.95 μM, yielding a DPP-IV-to-DP8/9 selectivity ratio of approximately 9.5-fold (0.95 μM / 0.1 μM) [1]. In stark contrast, clinical DPP-4 inhibitors have been explicitly optimized for extreme selectivity against DPP-8 and DPP-9. Alogliptin, for example, exhibits greater than 10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9 . Vildagliptin demonstrates KI values of 3 nM for DPP-4, 810 nM for DPP-8, and 95 nM for DPP-9 [2], producing selectivity ratios of 270-fold and 32-fold, respectively. This fundamental difference in selectivity profile distinguishes DPP-IV-IN-2 as a dual inhibitor tool compound rather than a selective DPP-4 probe.

DPP-8 DPP-9 selectivity off-target profiling

Structural Class Distinction: Noncovalent Reversible Inhibitor Versus Covalent Cyanopyrrolidines

DPP-IV-IN-2 (H-Lys(4-nitro-Z)-pyrrolidide) is a noncovalent, reversible inhibitor of DPP-IV with a lysine-pyrrolidide scaffold bearing a 4-nitro-Z protecting group [1]. This contrasts with the cyanopyrrolidine-based clinical inhibitors vildagliptin and saxagliptin, which form covalent, slowly reversible adducts with the catalytic serine (Ser630) of DPP-IV via their electrophilic nitrile warhead [2]. The noncovalent mechanism of DPP-IV-IN-2 permits rapid, complete washout of inhibition upon compound removal, a property that is experimentally advantageous for pulse-chase assays, temporal control of enzyme activity, and studies where irreversible target modification would confound data interpretation.

reversible inhibition noncovalent washout pharmacophore

Physical and Handling Properties: Solubility and Stability Specifications

DPP-IV-IN-2 exhibits DMSO solubility of 125–200 mg/mL (330–528 mM) with sonication and warming, and can be formulated for in vivo administration at 5 mg/mL (13.21 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1]. The compound is supplied as a white to off-white solid powder with purity ≥98% (some vendors report 99.08%–99.35%) [1]. Long-term storage requires -20°C (powder stable for 3 years), while DMSO stock solutions are stable for 6 months at -80°C [1]. These defined handling parameters enable reproducible experimental workflows and minimize batch-to-batch variability due to degradation.

solubility DMSO solubility storage stability formulation

DPP-IV-IN-2 Recommended Research and Industrial Applications Based on Evidence


Comparative Selectivity Profiling Studies of DPP-IV Versus DP8/9

DPP-IV-IN-2 is uniquely suited as a dual-inhibitor reference compound in assays designed to evaluate the selectivity profiles of novel DPP-4 inhibitor candidates. Its DP8/9 IC50 of 0.95 μM and DPP-IV IC50 of 0.1 μM [1] provide a benchmark ~9.5-fold selectivity window, enabling direct comparison with highly selective clinical inhibitors such as alogliptin (>10,000-fold selective) and moderately selective compounds such as vildagliptin (32-fold to 270-fold selective) [2]. This application is particularly relevant in early-stage drug discovery where understanding off-target DP8/9 engagement is critical given the historical association between DP8/9 inhibition and preclinical toxicities [3].

Washout and Pulse-Chase Experiments Requiring Reversible Enzyme Inhibition

The noncovalent, reversible binding mechanism of DPP-IV-IN-2 [1] makes it an optimal tool for experiments requiring complete and rapid washout of DPP-IV inhibition. Unlike cyanopyrrolidine-based clinical inhibitors (e.g., vildagliptin, saxagliptin) that form covalent adducts with the catalytic serine residue, DPP-IV-IN-2 dissociates fully upon compound removal [2]. This property enables pulse-chase assays to study the temporal dynamics of incretin degradation, recovery-of-function studies in cellular models, and experiments where persistent covalent target modification would confound measurement of downstream signaling events.

Functional Studies of Dual DPP-IV/DP8-9 Inhibition in Cellular and In Vivo Models

For researchers investigating the functional consequences of concurrent DPP-IV and DP8/9 inhibition—a question of ongoing interest given the debated role of DP8/9 in immune function and cell signaling [1]—DPP-IV-IN-2 serves as a validated chemical probe. Its dual inhibitory profile (DPP-IV IC50: 0.1 μM; DP8/9 IC50: 0.95 μM) [2] contrasts sharply with the highly selective clinical DPP-4 inhibitors that show minimal DP8/9 engagement at pharmacologically relevant concentrations. Researchers should note that high-strength in vivo pharmacokinetic and toxicity data for DPP-IV-IN-2 are not available in the current public literature , so applications should be limited to in vitro mechanistic studies or short-term ex vivo assays unless independent validation is performed.

Assay Development and High-Throughput Screening Calibration

DPP-IV-IN-2 provides a well-characterized, moderately potent DPP-IV inhibitor suitable for calibrating enzymatic assays and validating high-throughput screening (HTS) platforms. Its IC50 of 0.1 μM (100 nM) [1] falls within the mid-range of DPP-IV inhibitory potencies, positioning it as an ideal positive control that does not saturate assay signals at low nanomolar concentrations. With purity specifications of ≥98% (up to 99.35%) and validated DMSO solubility of 125–200 mg/mL [2], DPP-IV-IN-2 offers reproducible performance across multiple vendor sources, supporting robust inter-laboratory comparability in assay development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dpp-IV-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.